molecular formula C4H12N2 B1606904 1,2-DIAMINOBUTANE CAS No. 4426-48-6

1,2-DIAMINOBUTANE

Cat. No.: B1606904
CAS No.: 4426-48-6
M. Wt: 88.15 g/mol
InChI Key: ULEAQRIQMIQDPJ-UHFFFAOYSA-N
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Description

1,2-Diaminobutane (C₄H₁₂N₂; CAS 4426-48-6) is a four-carbon aliphatic diamine with amino groups on adjacent carbons. Its molecular weight is 88.15 g/mol, and it exhibits two pKa values in aqueous solution: pKa₁ = 6.399 and pKa₂ = 9.388 . This compound is structurally characterized by a short carbon chain and vicinal amino groups, which influence its chemical reactivity, basicity, and applications in coordination chemistry, polymer synthesis, and crosslinking agents.

Properties

CAS No.

4426-48-6

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

IUPAC Name

butane-1,2-diamine

InChI

InChI=1S/C4H12N2/c1-2-4(6)3-5/h4H,2-3,5-6H2,1H3

InChI Key

ULEAQRIQMIQDPJ-UHFFFAOYSA-N

SMILES

CCC(CN)N

Canonical SMILES

CCC(CN)N

Other CAS No.

4426-48-6

Origin of Product

United States

Preparation Methods

Enzymatic Decarboxylation of Ornithine

  • Process :
    • Substrate : L-ornithine or its salts.
    • Catalyst : L-ornithine decarboxylase (EC 4.1.1.17).
    • Solvents : Protic organic solvents (e.g., glycol ethers) or dipolar aprotic solvents (e.g., tetraethylene glycol dimethylether).
    • Additives : Aldehydes/ketones (e.g., 2-cyclohexen-1-one) to suppress side reactions.
  • Advantages :
    • High yield (~quantitative conversion).
    • Minimal ring formation compared to aqueous systems.

Biocatalytic Production in Escherichia coli

  • Key Pathways :
    • ODC Activity : Ornithine decarboxylase (SpeC) converts ornithine to 1,4-diaminobutane.
    • Cofactor Optimization :
      • PLP (Pyridoxal 5′-phosphate) : Critical for ODC activity. Overexpression of pdxJ (pyridoxine 5′-phosphate synthase) and dxs (1-deoxy-D-xylulose-5-phosphate synthase) enhances PLP supply.
      • NADPH : Required for precursor synthesis (2 mol NADPH per mol 1,4-diaminobutane). Overexpression of pntAB (transhydrogenase) and ppnK (NAD+ kinase) boosts NADPH levels.
  • Strain Engineering :
    • Chassis Strain : E. coli PUT11 (DE3) with 11 gene knockouts (e.g., argR, speG) to block competing pathways.
    • Fermentation Yield : Up to 272 mg/L·DCW in optimized strains.

Chemical Synthesis

  • Traditional Route :
    • Hydrogenation of succinonitrile (derived from acrylonitrile and hydrogen cyanide).
    • Drawbacks : Harsh conditions, reliance on petrochemicals, environmental concerns.
  • Electrochemical Methods :
    • Electrolysis of sodium azide with α-methylstyrene, followed by catalytic hydrogenation.
    • Limitations : Low yields, explosive intermediates (azides).

Comparative Analysis of Methods

Method Yield Pros Cons
Enzymatic Decarboxylation ~Quantitative High selectivity, mild conditions Costly enzymes, solvent recovery
Microbial Fermentation 272 mg/L·DCW Sustainable, scalable Metabolic burden, slow growth
Chemical Synthesis Variable Established industrial process Toxic intermediates, environmental impact

Research Findings

  • Cofactor Engineering :
    • Increasing PLP and NADPH levels in E. coli improved 1,4-diaminobutane production by 79% .
    • Optimal PLP concentration: 100 µM (higher concentrations inhibited growth).
  • Carbon Source Impact :
    • Glucose outperformed glycerol and xylose, yielding 102 mg/L·DCW .

Chemical Reactions Analysis

1,2-DIAMINOBUTANE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include oximes, nitriles, secondary amines, and substituted amines .

Scientific Research Applications

1,2-DIAMINOBUTANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-butanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. It can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species .

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Structural and Basicity Differences

The position of amino groups and chain length significantly affect the properties of diamines. Key comparisons include:

Compound Structure Chain Length pKa Values (Aqueous) Key Applications
1,2-Diaminobutane NH₂-(CH₂)₂-CH(NH₂)-CH₃ 4 carbons 6.40, 9.39 Crosslinkers, MOFs, polymer synthesis
1,2-Diaminoethane (Ethylenediamine) NH₂-CH₂-CH₂-NH₂ 2 carbons ~6.85, ~9.92 MOFs, chelating agents, pharmaceuticals
1,3-Diaminopropane NH₂-(CH₂)₃-NH₂ 3 carbons ~8.83, ~10.53 Polymer synthesis, surfactants
1,4-Diaminobutane (Putrescine) NH₂-(CH₂)₄-NH₂ 4 carbons ~9.13, ~10.97 MOFs, polyamides, biological processes

Key Observations :

  • Basicity: The proximity of amino groups in this compound reduces its basicity compared to 1,4-diaminobutane. The longer chain in 1,4-diaminobutane allows better charge separation, leading to higher pKa values .
  • Reactivity: In multi-component reactions, 1,2-propanediamine and 1,2-diaminoethane successfully form spiro-imidazo pyridine-indene derivatives, while 1,4-diaminobutane fails due to steric or electronic mismatches .
Metal-Organic Frameworks (MOFs)
  • 1,2-Diaminoethane: Forms MOFs with anti–anti bridging modes, causing blue shifts (~40–50 cm⁻¹) in IR vibration bands compared to 1,4-diaminobutane-templated frameworks .
  • 1,4-Diaminobutane: Produces syn–syn bridging modes in metal-formate frameworks, enhancing thermal stability and magnetic properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-diaminobutane, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of 1,2-dinitrobutane or reductive amination of this compound precursors. Purification via recrystallization or column chromatography (silica gel, eluting with methanol/ammonia mixtures) is common. Validate purity using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm for amine groups) and nuclear magnetic resonance (NMR) spectroscopy (δ ~1.5–3.0 ppm for CH2 groups adjacent to NH2). Cross-check with elemental analysis to confirm stoichiometry .

Q. How do solvent systems influence the pKa and reactivity of this compound?

  • Methodological Answer : The pKa values of diamines vary significantly with solvent polarity. In acetonitrile, this compound exhibits lower basicity (pKa ~8–10) compared to water (pKa ~9–11) due to reduced solvation. Use UV-Vis spectrophotometry or potentiometric titration in non-aqueous solvents (e.g., THF, DMSO) to measure dissociation constants. Computational methods like DFT (B3LYP/6-311+G**) can predict gas-phase basicity, aiding in reaction design for organic synthesis .

Q. What analytical techniques are optimal for detecting this compound in environmental or biological samples?

  • Methodological Answer : For trace analysis, employ hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray tandem mass spectrometry (ESI-MS/MS). Carboxyl-HILIC columns provide high sensitivity (LOD < 1.6 nM) and low matrix interference for diamines. Validate with internal standards (e.g., deuterated putrescine) and cross-correlate results using derivatization-based methods (e.g., DBD-F-HPLC) to resolve ambiguities .

Advanced Research Questions

Q. How can this compound be utilized in protein crystallography, and what mechanistic roles does it play in crystallization?

  • Methodological Answer : this compound acts as a precipitant or buffer in crystallization screens. For example, in ribosome crystallization (e.g., E. coli 70S ribosome), it stabilizes RNA-protein interactions by neutralizing phosphate charges. Optimize concentration (10–50 mM) and pH (6.5–7.5) using microbatch under-oil or vapor diffusion methods. Monitor crystal growth via dynamic light scattering (DLS) to assess aggregation states .

Q. How do discrepancies in reported pKa values for this compound arise, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies stem from solvent effects, ionic strength, and measurement techniques (e.g., spectrophotometry vs. NMR). To resolve, standardize conditions (e.g., 0.1 M KCl for ionic strength control) and compare multiple methods:

  • Spectrophotometry : Monitor absorbance changes of pH-sensitive probes (e.g., bromocresol green).
  • NMR : Track chemical shift perturbations of NH2 protons.
  • Computational : Validate with DFT calculations (e.g., B3LYP functional) .

Q. What challenges arise when comparing carboxyl-HILIC and derivatization-based methods (e.g., DBD-F-HPLC) for diamine quantification, and how can sensitivity limitations be addressed?

  • Methodological Answer : Carboxyl-HILIC offers superior sensitivity for underivatized diamines but may suffer from column aging. DBD-F-HPLC enhances selectivity via fluorescence but requires derivatization time (~30 min). Address sensitivity by:

  • Pre-concentration : Solid-phase extraction (SPE) with cation-exchange cartridges.
  • Ion-pairing agents : Add heptafluorobutyric acid (HFBA) to improve MS signal.
  • Method validation : Use spike-recovery experiments in complex matrices (e.g., plant extracts) .

Q. How does this compound function as a biomarker for pollution-induced stress in plants, and what metabolomic workflows are suitable for its detection?

  • Methodological Answer : Under heavy metal stress (e.g., Cr(III)/Cr(VI)), this compound accumulates in plant tissues as part of polyamine-mediated stress responses. Use LC-MS/MS with multiple reaction monitoring (MRM) for targeted quantification. Pair with untargeted metabolomics (GC-TOF/MS) to identify co-regulated pathways (e.g., arginine metabolism). Normalize data to fresh weight or internal standards (e.g., 1,4-diaminobutane-d8) .

Methodological Tables

Table 1 : pKa Values of this compound in Different Solvents

SolventpKa1pKa2MethodReference
Water9.210.5Potentiometric
Acetonitrile8.19.8UV-Vis
Gas PhaseN/A230 kcal/mol (basicity)DFT B3LYP

Table 2 : Comparison of Analytical Methods for this compound Detection

MethodLODRSD (%)AdvantagesLimitations
Carboxyl-HILIC-MS1.6 nM<4.8High sensitivity, no derivatizationColumn variability
DBD-F-HPLC5.0 nM<6.2High selectivityTime-consuming derivatization
NMR10 µM<3.0Structural confirmationLow sensitivity

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate pKa or solubility data using orthogonal methods (e.g., experimental vs. computational).
  • Ethical Use : Avoid commercial platforms like benchchem.com ; prioritize peer-reviewed databases (e.g., PubChem, Reaxys) for physicochemical data.
  • Safety : Handle this compound derivatives (e.g., dihydrochloride salts) in fume hoods due to respiratory irritancy .

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